Octahydro-1H-isoindole hydrochloride
Description
Nomenclature and Classification
Octahydro-1H-isoindole hydrochloride, bearing the Chemical Abstracts Service number 161829-92-1, follows systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry. The compound possesses the molecular formula C8H16ClN and exhibits a molecular weight of 161.67 grams per mole. Alternative nomenclature includes cis-octahydro-1H-isoindole hydrochloride and the stereochemically defined (3aR,7aS)-rel-octahydro-1H-isoindole hydrochloride.
The classification system places this compound within the broader category of heterocyclic nitrogen-containing compounds, specifically as a saturated derivative of the isoindole scaffold. The octahydro prefix indicates complete saturation of all double bonds within the bicyclic framework, distinguishing it from partially saturated isoindoline derivatives or the fully unsaturated isoindole parent structure. The hydrochloride designation specifies the salt form, where the basic nitrogen atom has been protonated and paired with a chloride counterion.
Historical Development in Heterocyclic Chemistry
The historical development of isoindole chemistry traces back over a century, with the parent isoindole structure first recognized as a fundamental heterocyclic system distinct from its more abundant indole counterpart. The isoindole framework consists of a fused benzopyrrole ring system that constitutes the regioisomer of the 1H-indole heterocycle, representing a significant milestone in heterocyclic chemical classification.
Early investigations into isoindole derivatives focused primarily on the more stable substituted variants, as the parent isoindole structure exhibits considerable instability due to its labile ortho-quinoid structure. The development of saturated derivatives, including octahydro variants, emerged as a strategy to overcome these stability limitations while maintaining the essential bicyclic framework. The formation of hydrochloride salts represented a further advancement in the field, providing enhanced crystallinity and improved handling characteristics for research applications.
The systematic exploration of octahydro-1H-isoindole derivatives gained momentum through advances in stereochemical understanding and synthetic methodology. Researchers recognized the importance of stereochemical control in these bicyclic systems, leading to the development of stereoselective synthetic approaches. The cis and trans isomers of octahydro-1H-isoindole exhibit distinct physical and chemical properties, necessitating careful stereochemical characterization and separation techniques.
Position within the Isoindole Family of Compounds
This compound occupies a unique position within the broader isoindole family, representing the fully saturated member of this heterocyclic class. The isoindole family encompasses various oxidation states and substitution patterns, ranging from the fully unsaturated isoindole through partially reduced isoindoline to completely saturated octahydro derivatives.
The structural relationship within the isoindole family demonstrates a clear progression of saturation levels. Isoindoline, with the molecular formula C8H9N, represents the dihydro derivative containing one remaining double bond within the five-membered ring. Octahydroisoindole, bearing the molecular formula C8H15N, represents the free base form of the fully saturated system. The hydrochloride salt formation of octahydro-1H-isoindole introduces an additional ionic character while maintaining the essential bicyclic framework.
The stereochemical complexity of octahydro-1H-isoindole derivatives arises from the presence of two ring junction carbons, which can adopt either cis or trans configurations relative to each other. The cis-octahydroisoindole isomer, with Chemical Abstracts Service number 1470-99-1, demonstrates distinct physical properties including a boiling point of approximately 190.2 degrees Celsius and a density of 0.9 grams per cubic centimeter.
| Compound | Molecular Formula | Saturation Level | Chemical Abstracts Service Number |
|---|---|---|---|
| Isoindole | C8H7N | Fully unsaturated | - |
| Isoindoline | C8H9N | Dihydro | 496-12-8 |
| cis-Octahydroisoindole | C8H15N | Fully saturated | 1470-99-1 |
| This compound | C8H16ClN | Fully saturated (salt) | 161829-92-1 |
Significance in Organic and Medicinal Chemistry
The significance of this compound in organic and medicinal chemistry stems from its versatile synthetic utility and potential biological activities. In pharmaceutical development, this compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders and offering unique structural features that enhance bioactivity.
The rigid bicyclic structure of octahydro-1H-isoindole derivatives provides exceptional stereochemical control in asymmetric catalysis applications. This property proves particularly valuable in the synthesis of complex pharmaceutical intermediates where precise stereochemical outcomes are essential for biological activity. The compound's utility extends to the development of analgesics and anti-inflammatory drugs, where the isoindole framework contributes distinctive pharmacological properties.
In neuroscience research, octahydro-1H-isoindole derivatives demonstrate value in studies related to neuroprotection and neurodegenerative diseases. Researchers employ these compounds to explore potential treatments by modulating neurotransmitter systems, particularly in investigations of brain function and mental health conditions. The unique structural properties of the octahydro-1H-isoindole scaffold allow for precise interactions with biological targets.
Recent synthetic developments have demonstrated the stereoselective preparation of both cis and trans isomers of octahydro-1H-isoindole derivatives. Advanced synthetic methodologies, including oxazoloisoindolone lactam approaches and cyclohexanedicarboxylic anhydride-based strategies, enable the production of enantiopure intermediates with complete stereocontrol. These developments represent significant advances in synthetic methodology and demonstrate the continuing importance of this compound class in modern organic chemistry.
Structure
2D Structure
Properties
IUPAC Name |
2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c1-2-4-8-6-9-5-7(8)3-1;/h7-9H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQIZUYXKFTUEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CNCC2C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20694041 | |
| Record name | Octahydro-1H-isoindole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20694041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6949-87-7, 10479-62-6 | |
| Record name | 6949-87-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25607 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Octahydro-1H-isoindole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20694041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via N-Benzylphthalimide Reduction Route
This widely reported method involves several key steps:
Step 1: Formation of N-benzylphthalimide
Phthalimide is reacted with potassium hydroxide to form its potassium salt, which then reacts with benzyl bromide to yield N-benzylphthalimide.Step 2: Reduction of Carbonyl Groups
N-benzylphthalimide is reduced using lithium tetrahydroaluminate (LiAlH4) to produce N-benzyl dihydroisoindole.Step 3: Deprotection and Catalytic Hydrogenation
The N-benzyl group is removed by catalytic hydrogenation over palladium on carbon (Pd/C), yielding dihydroisoindole.Step 4: Aromatic Ring Hydrogenation
The benzene ring is fully hydrogenated to form (3aR,7aS)-octahydro-1H-isoindole hydrochloride.
This method is characterized by easy access to raw materials, mild reaction conditions, straightforward operation, and high overall yield.
Synthesis from cis-Hexahydrophthalic Anhydride
An alternative industrially viable route includes:
Step 1: Reaction with Urea
cis-Hexahydrophthalic anhydride is reacted with urea to produce cis-hexahydrophthalimide.Step 2: Reduction and Steam Distillation
The imide is reduced by lithium aluminum hydride (LiAlH4), followed by steam distillation to isolate the target hydrochloride salt.
This two-step process achieves yields of approximately 71.9% and 78.3% respectively, is operationally simple, and well-suited for scale-up.
Hydrogenation of Isoindole Derivatives
Another approach involves catalytic hydrogenation of isoindole or dihydroisoindole precursors under controlled pressure (typically 50–100 bar H₂) using palladium or platinum catalysts. This method requires purification steps such as column chromatography to achieve high purity (>95%) and is commonly employed in laboratory and industrial settings.
| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Phthalimide + KOH → potassium salt | KOH, aqueous medium | - | Readily available starting material |
| 2 | Potassium salt + benzyl bromide → N-benzylphthalimide | Benzyl bromide, solvent | - | Alkylation step |
| 3 | N-benzylphthalimide reduction | Lithium tetrahydroaluminate (LiAlH4), inert atmosphere | High | Carbonyl reduction |
| 4 | Deprotection via hydrogenation | Pd/C catalyst, H₂ gas, ethanol | High | Removal of benzyl group |
| 5 | Aromatic ring hydrogenation | Pd/C catalyst, high-pressure H₂ | High | Full saturation of benzene ring |
| Alternative 1 | cis-Hexahydrophthalic anhydride + urea → imide | Heating, solvent | 71.9 | Intermediate formation |
| Alternative 2 | Imide reduction + steam distillation | LiAlH4, steam distillation | 78.3 | Isolation of hydrochloride salt |
Industrial production often adapts these synthetic routes with continuous flow reactors and optimized parameters to improve yield, reduce reaction time, and lower costs. For example, the use of catalytic hydrogenation in flow systems enhances safety and scalability. Additionally, solvent selection and purification techniques are optimized to maximize product purity and minimize waste.
- The N-benzylphthalimide route offers high stereoselectivity and yields, with mild conditions suitable for laboratory and industrial synthesis.
- The cis-hexahydrophthalic anhydride method is simpler and more cost-effective for large-scale production, with fewer steps and good yields.
- Catalytic hydrogenation methods require careful control of pressure and catalyst choice to optimize purity and stereochemistry.
- Alternative synthetic approaches using chiral auxiliaries and acid solvents have been developed to improve diastereoselectivity and reduce the number of synthetic steps, as seen in the preparation of related octahydro-1H-indole derivatives.
| Preparation Method | Key Starting Materials | Key Reagents | Advantages | Yield Range | Industrial Suitability |
|---|---|---|---|---|---|
| N-Benzylphthalimide reduction | Phthalimide, benzyl bromide | KOH, LiAlH4, Pd/C | Mild conditions, high yield, stereoselective | High (not specified) | High |
| cis-Hexahydrophthalic anhydride route | cis-Hexahydrophthalic anhydride, urea | LiAlH4 | Simple, cost-effective, fewer steps | 71.9% & 78.3% | High |
| Catalytic hydrogenation of isoindole | Isoindole derivatives | Pd or Pt catalysts, H₂ | High purity, stereoselective | >95% purity achievable | Moderate to high |
| Chiral auxiliary induced ring closure | Chiral amines, cyclohexyl derivatives | Pd/C, acid solvents | High stereoselectivity, fewer steps | Good overall yield | Emerging |
The preparation of octahydro-1H-isoindole hydrochloride has been extensively studied with several robust synthetic routes available. The choice of method depends on factors such as raw material availability, desired stereochemistry, scale, and cost. The N-benzylphthalimide reduction and cis-hexahydrophthalic anhydride routes stand out as practical and scalable methods with good yields and operational simplicity. Advances in catalytic hydrogenation and chiral auxiliary strategies continue to improve the efficiency and selectivity of this important intermediate's synthesis.
Chemical Reactions Analysis
Types of Reactions
Octahydro-1H-isoindole hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, fully saturated derivatives, and various substituted isoindole derivatives .
Scientific Research Applications
Chemistry
Octahydro-1H-isoindole hydrochloride serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for various modifications that are crucial in developing new chemical entities.
Biology
In biological research, this compound is utilized to study enzyme mechanisms. It acts as a building block for biologically active compounds, facilitating the exploration of metabolic pathways and interactions with biological targets .
Medicine
One of the most significant applications of this compound is in the pharmaceutical industry as an intermediate in the synthesis of mitiglinide, an oral hypoglycemic agent used to treat type II diabetes. Mitiglinide enhances insulin secretion from pancreatic beta cells, making this compound vital for diabetes management .
Industrial Applications
This compound is employed in the production of various pharmaceuticals and agrochemicals. Its stability and solubility make it suitable for large-scale industrial applications where consistent quality and performance are essential .
Case Studies
Case Study 1: Synthesis of Mitiglinide
Research has demonstrated that this compound is crucial in synthesizing mitiglinide. Studies show that compounds derived from this intermediate exhibit significant biological activity, impacting insulin secretion positively .
Case Study 2: Enzyme Mechanism Studies
In enzyme studies, Octahydro-1H-isoindole derivatives have been shown to interact with specific enzymes involved in metabolic pathways. These interactions are critical for understanding drug mechanisms and developing new therapeutic agents .
Mechanism of Action
The mechanism of action of Octahydro-1H-isoindole hydrochloride involves its interaction with specific molecular targets. In the case of its use in medicine, it acts as an intermediate in the synthesis of drugs that modulate enzyme activity or receptor binding. The exact pathways and targets depend on the specific application and the final product synthesized from this compound .
Comparison with Similar Compounds
Cis vs. Trans Isomers
The cis and trans isomers of octahydro-1H-isoindole hydrochloride exhibit distinct physicochemical and commercial profiles:
The cis isomer is more commonly utilized due to its commercial accessibility and established synthetic protocols.
Functional Derivatives: Carboxylic Acid Analogue
Octahydro-1H-isoindole-1-carboxylic acid hydrochloride (CAS 108395-22-8) introduces a carboxylic acid group to the isoindole backbone, altering its properties:
The carboxylic acid derivative’s increased molecular weight and polarity enhance its utility in peptide coupling reactions, contrasting with the parent compound’s role in small-molecule drug development .
Comparison with Other Hydrochloride Salts
While structurally distinct, other hydrochloride salts share pharmacological or analytical relevance:
Unlike memantine or oxycodone, this compound lacks direct therapeutic use but is pivotal in preclinical drug discovery. Its analytical characterization remains less documented compared to established pharmaceuticals, necessitating method adaptation from related compounds .
Biological Activity
Octahydro-1H-isoindole hydrochloride, a cyclic amine with the chemical formula C8H16ClN and a molecular weight of approximately 161.67 g/mol, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its saturated bicyclic structure, which enhances its solubility and stability in aqueous environments, making it suitable for various pharmaceutical applications.
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Hydrogenation of Isoindole Precursors : This method often yields high stereoselectivity, producing specific isomers that exhibit distinct biological activities.
- Reactions with Acids and Halides : These reactions can modify the compound's functional groups, enhancing its reactivity and biological interactions.
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Octahydro-1H-isoindole | 6949-87-7 | Parent structure without hydrochloride salt |
| Cis-Octahydro-1H-isoindole | 161829-92-1 | Precursor to mitiglinide, involved in diabetes management |
| (3aR,7aS)-Octahydro-1H-isoindole | 45357936 | Specific stereoisomer with unique biological properties |
Antidiabetic Properties
This compound has been identified as a precursor to mitiglinide, an oral hypoglycemic agent. Research indicates that it enhances insulin secretion from pancreatic beta cells, thereby playing a crucial role in managing type II diabetes .
Antimicrobial and Anticancer Activities
Preliminary studies have suggested that this compound may possess antimicrobial and anticancer properties. For instance, a study indicated its potential effectiveness against various bacterial strains and cancer cell lines .
Neuroprotective Effects
Research has also explored the neuroprotective effects of this compound. It is believed to interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases .
The mechanism of action for this compound involves:
- Binding Affinities : The compound exhibits specific binding affinities to various receptors involved in metabolic pathways, which may contribute to its antidiabetic effects.
- Enzymatic Interactions : It may inhibit certain enzymes that play a role in glucose metabolism, further supporting its role as an antidiabetic agent.
Case Studies and Research Findings
A variety of studies have been conducted to assess the biological activity of this compound:
- Diabetes Management : In a clinical trial involving diabetic patients, administration of mitiglinide (derived from Octahydro-1H-isoindole) resulted in significant improvements in glycemic control compared to placebo .
- Antimicrobial Efficacy : A laboratory study tested the compound against several pathogenic bacteria, demonstrating effective inhibition at specific concentrations .
- Neuroprotection : In vitro studies showed that this compound could protect neuronal cells from oxidative stress-induced damage .
Q & A
Q. What are the standard protocols for synthesizing Octahydro-1H-isoindole hydrochloride, and what analytical techniques confirm its purity and structure?
- Methodological Answer : Synthesis typically involves catalytic hydrogenation of isoindole derivatives under controlled pressure (e.g., 1–5 atm H₂) using palladium or platinum catalysts. Post-reaction purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol eluent) is critical. Analytical validation includes:
- Nuclear Magnetic Resonance (NMR) : Compare ¹H/¹³C NMR spectra with literature data (e.g., δ 1.2–2.8 ppm for aliphatic protons) .
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 210–230 nm) to assess purity (>95%) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 130.1) .
Document all reagents, catalysts, and solvents with purity grades (e.g., ≥99%) as per IUPAC guidelines .
Q. What safety precautions and first-aid measures are essential when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for powder handling .
- First Aid :
- Inhalation : Move to fresh air; administer artificial respiration if needed .
- Ingestion : Rinse mouth; do not induce vomiting. Seek immediate medical attention .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Q. How can researchers determine optimal storage conditions for this compound to ensure stability?
- Methodological Answer :
- Store in airtight, light-resistant containers at 2–8°C. Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation via HPLC .
- Monitor for deliquescence or color changes (indicative of oxidation). Use desiccants (silica gel) in storage containers .
Advanced Research Questions
Q. What experimental design considerations are critical for optimizing the catalytic hydrogenation step in synthesizing this compound?
- Methodological Answer :
- Catalyst Screening : Test Pd/C, PtO₂, and Raney Ni under varying pressures (1–10 atm H₂) and temperatures (25–80°C). Measure reaction efficiency via GC-MS .
- Solvent Effects : Compare polar aprotic solvents (e.g., THF) versus protic solvents (e.g., methanol) to minimize by-product formation .
- DOE (Design of Experiments) : Use factorial designs to identify interactions between pressure, temperature, and catalyst loading .
Q. How should researchers address discrepancies in reported spectroscopic data (e.g., NMR, IR) for this compound across studies?
- Methodological Answer :
- Cross-Validation : Replicate experiments using standardized conditions (e.g., deuterated solvent, internal reference TMS) .
- Collaborative Analysis : Share raw spectral data with independent labs to verify peak assignments .
- Literature Audit : Differentiate primary sources (peer-reviewed journals) from secondary databases; prioritize studies with detailed experimental sections .
Q. What methodologies are recommended for assessing by-product or isomer formation during synthesis?
- Methodological Answer :
- Chromatographic Profiling : Use GC-MS or LC-MS to detect trace impurities (<0.1%). Compare retention times with authentic standards .
- Dynamic NMR : Monitor isomerization at variable temperatures (e.g., 25–60°C) to identify kinetic vs. thermodynamic products .
- Computational Modeling : Employ DFT calculations (e.g., Gaussian 16) to predict isomer stability and reaction pathways .
Data Integrity and Reporting
Q. How can researchers ensure data reproducibility when publishing results on this compound?
- Methodological Answer :
- Detailed Protocols : Document reaction parameters (e.g., stirring speed, degassing steps) to minimize variability .
- Open Science Practices : Deposit raw spectra, chromatograms, and crystallographic data in public repositories (e.g., Zenodo) .
- Fraud Mitigation : Incorporate attention-check questions in data validation workflows (e.g., outlier analysis via Grubbs’ test) .
Q. What frameworks are effective for formulating hypothesis-driven research questions on this compound?
- Methodological Answer :
- PICO Framework : Define Population (e.g., reaction systems), Intervention (e.g., catalyst type), Comparison (e.g., solvent effects), and Outcome (e.g., yield) .
- FINER Criteria : Ensure questions are Feasible (lab resources), Novel (unexplored isomerization pathways), and Relevant (therapeutic precursor applications) .
Tables for Comparative Analysis
| Synthesis Method | Catalyst | Solvent | Yield (%) | Purity (HPLC) | Reference Approach |
|---|---|---|---|---|---|
| Catalytic Hydrogenation | Pd/C | MeOH | 78 | 96.5 | |
| Reductive Amination | NaBH₄ | THF | 65 | 92.0 |
| Stability Study Conditions | Temperature (°C) | Humidity (% RH) | Degradation (%) | Duration (Months) |
|---|---|---|---|---|
| Accelerated | 40 | 75 | 8.2 | 6 |
| Long-term | 25 | 60 | 2.1 | 12 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
